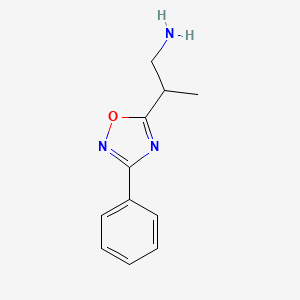![molecular formula C9H14N2O B1467560 1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1341978-83-3](/img/structure/B1467560.png)
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
Studies on pyrazoline and pyrazole derivatives emphasize their structural characterization using spectroscopic techniques and X-ray diffraction. For instance, Delgado et al. (2020) highlighted the synthesis and structural analysis of a pyrazoline compound, providing insights into its crystalline packing and intermolecular interactions through Hirshfeld surface analysis (Delgado et al., 2020). This kind of research underpins the foundation for understanding the physical and chemical properties of pyrazole derivatives, crucial for their applications in material science and drug design.
Synthesis and Chemical Reactivity
New synthetic routes and the chemical reactivity of pyrazole derivatives are actively explored to create compounds with desired properties. Bonacorso et al. (2011) and Kariuki et al. (2022) reported on the regioselective synthesis of succinyl-spaced pyrazoles and novel triazolyl-pyrazolyl-thiazoles, respectively, showcasing the versatility of pyrazoles in organic synthesis (Bonacorso et al., 2011); (Kariuki et al., 2022). These methodologies expand the toolkit for constructing complex molecules with pyrazole cores, potentially useful in developing new materials and biologically active molecules.
Potential Biological and Material Applications
Some studies explore the potential biological and material applications of pyrazole derivatives. For example, Desai et al. (2017) synthesized benzimidazole and pyrazoline motifs bearing compounds and evaluated their antimicrobial activity (Desai et al., 2017). Additionally, Elashkar et al. (2020) examined copper(I) pyrazolates for 1-butene/butane separation, indicating the utility of pyrazole derivatives in material science applications (Elashkar et al., 2020).
Direcciones Futuras
The future directions for research on “1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one” could include studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information about this compound and its potential applications .
Propiedades
IUPAC Name |
1-(1-butan-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)11-6-9(5-10-11)8(3)12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGBRXROFDOEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



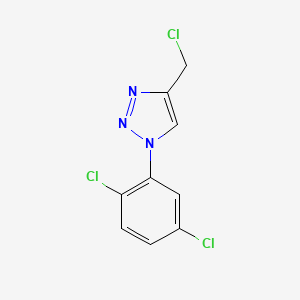

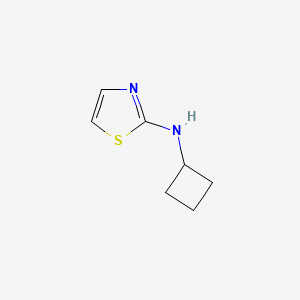

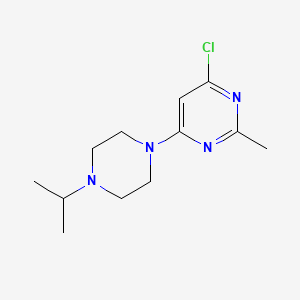


![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
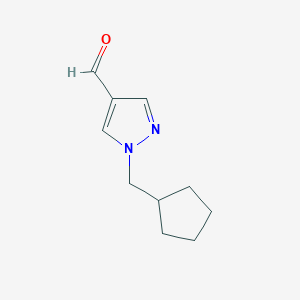
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

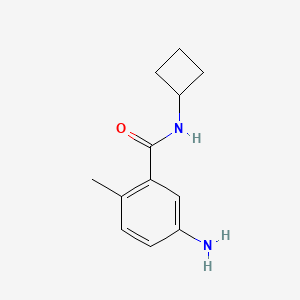
![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)
